molecular formula C7H11N3 B13602266 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13602266
M. Wt: 137.18 g/mol
InChI Key: ZGBQUWGSYZYUNG-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C7H11N3. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a cyclopropyl group attached to the nitrogen atom at the 1-position and a methyl group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropyl hydrazine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the desired pyrazole derivative.

Another method involves the cyclization of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxamide using a dehydrating agent such as phosphorus oxychloride (POCl3). This reaction is carried out under reflux conditions and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals and dyes, where its unique chemical properties are leveraged to enhance product performance.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-4-amine
  • 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine
  • 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both a cyclopropyl group and a methyl group on the pyrazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-cyclopropyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C7H11N3/c1-5-7(8)4-10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3

InChI Key

ZGBQUWGSYZYUNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CC2

Origin of Product

United States

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